Adriforant tartrate dihydrate
Description
Contextualization of Histamine (B1213489) Receptor Antagonists in Inflammatory and Immunological Research
Histamine is a crucial signaling molecule in the body, mediating a wide range of physiological and pathological processes through its interaction with four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4. nih.govnih.gov While the roles of H1 and H2 receptors in allergic reactions and gastric acid secretion, respectively, are well-established and therapeutically targeted, the H4 receptor has emerged as a key player specifically within the immune system. nih.govkarger.com
Discovered at the beginning of the 21st century, the H4 receptor is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T-cells. nih.govnih.gov This expression pattern strongly points to its significant role in modulating immune and inflammatory responses. nih.govcapes.gov.br Activation of the H4 receptor by histamine can trigger a cascade of inflammatory events, including:
Cytokine Production: The H4 receptor can influence the production and release of various signaling molecules known as cytokines, which are critical for orchestrating inflammatory processes. frontiersin.org
T-cell Differentiation: It plays a role in the differentiation of T-cells, particularly influencing the balance of T-helper cell responses, which are central to allergic inflammation. nih.govresearchgate.net
Given these functions, the development of selective H4 receptor antagonists represents a targeted therapeutic strategy. Unlike first-generation antihistamines that primarily block the H1 receptor, H4R antagonists are being investigated for their potential to offer a more focused immunomodulatory effect, making them a subject of intense research for inflammatory disorders like atopic dermatitis, allergic rhinitis, and asthma. medkoo.comnih.govfrontiersin.org
Historical Perspective of Adriforant (B1664385) Tartrate Dihydrate within Drug Discovery Initiatives
The journey of Adriforant tartrate dihydrate is intrinsically linked to the discovery and validation of the histamine H4 receptor as a therapeutic target. Following the cloning of the H4R in 2000, the pharmaceutical industry began the search for selective ligands to probe its function. karger.com An early and pivotal tool compound was JNJ 7777120, the first potent and selective H4R antagonist, which was instrumental in providing the initial evidence that blocking this receptor could produce anti-inflammatory effects in animal models. nih.govresearchgate.net
Adriforant, also identified by the development codes PF-03893787 and ZPL-3893787, emerged from these broader drug discovery efforts as a novel, potent, and selective H4R antagonist. medkoo.commedchemexpress.com It demonstrated a high binding affinity for the H4 receptor, with a reported Ki (inhibition constant) of 2.4 nM. medchemexpress.com
The compound progressed through preclinical studies and entered clinical trials. A Phase 1 study to evaluate its safety and tolerability in healthy volunteers was initiated. drugbank.comnih.gov Subsequently, Adriforant was advanced into Phase 2 trials to assess its efficacy in patients with inflammatory conditions, notably atopic dermatitis and plaque psoriasis. ncats.ioguidetopharmacology.org While a Phase 2a study in atopic dermatitis showed some positive signals in reducing inflammation, the development program, under the direction of Novartis, was ultimately terminated in 2020. guidetopharmacology.orgnovctrd.com The decision was based on results from a Phase 2b trial which indicated that Adriforant did not meet its primary endpoints and failed to demonstrate a significant effect in patients with moderate to severe atopic dermatitis compared to placebo. nih.govnovctrd.com
Structure
2D Structure
Properties
CAS No. |
2096455-87-5 |
|---|---|
Molecular Formula |
C17H32N6O8 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;(2R,3R)-2,3-dihydroxybutanedioic acid;dihydrate |
InChI |
InChI=1S/C13H22N6.C4H6O6.2H2O/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9;5-1(3(7)8)2(6)4(9)10;;/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18);1-2,5-6H,(H,7,8)(H,9,10);2*1H2/t10-;1-,2-;;/m11../s1 |
InChI Key |
AZNYKQWIUUFUID-FXPVNMEJSA-N |
Isomeric SMILES |
CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O |
Canonical SMILES |
CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.C(C(C(=O)O)O)(C(=O)O)O.O.O |
Origin of Product |
United States |
Chemical Identity and Nomenclature in Advanced Scientific Discourse
Standardized Naming Conventions and Research Designations
In the landscape of pharmaceutical research and development, a single compound often accumulates several identifiers as it progresses from discovery to clinical trials. Adriforant (B1664385) is no exception and is recognized by a series of alphanumeric codes that signify its origin and journey through preclinical and clinical studies.
The most common research designations for adriforant are ZPL-3893787 and PF-03893787 . nih.gov These codes are instrumental in tracking the compound through scientific literature and clinical trial databases. The designation "PF" points to its origins within the pharmaceutical company Pfizer. ncats.io The compound is also referred to by the simpler code ZPL-389. nih.gov
The International Union of Pure and Applied Chemistry (IUPAC) name for the active moiety is 4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine. nih.gov This systematic name precisely describes the molecular structure of the adriforant base.
| Name/Designation | Type |
|---|---|
| Adriforant | Generic Name |
| ZPL-3893787 | Research Designation |
| PF-03893787 | Research Designation |
| 4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine | IUPAC Name |
Chemical Classification within Pharmaceutical Compound Categories and the Specificity of its Tartrate Dihydrate Form
Adriforant is classified as a histamine (B1213489) H4 receptor (H4R) antagonist . ncats.io This places it within a class of compounds that selectively bind to and inhibit the action of the histamine H4 receptor, a G protein-coupled receptor involved in inflammatory and immune responses. scbt.com The development of H4R antagonists has been a focus of research for treating inflammatory conditions, particularly atopic dermatitis. nih.govacs.org
The specific form of the compound used in clinical investigations is adriforant tartrate dihydrate . ncats.io This indicates that the active adriforant molecule is formulated as a salt with tartaric acid and incorporates two molecules of water (dihydrate). This formulation is chosen to achieve desired physicochemical properties such as stability and solubility.
The molecular formula of the active adriforant moiety is C13H22N6. ncats.io The tartrate salt adds a C4H6O6 moiety, and the dihydrate form includes two H2O molecules. ncats.io
| Component | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Adriforant (active moiety) | C13H22N6 | 262.354 |
| Tartaric Acid | C4H6O6 | 150.087 |
| Water | H2O | 18.015 |
The mechanism of action of adriforant, as an H4R antagonist, is to block the binding of histamine to the H4 receptor. novctrd.com This, in turn, is expected to inhibit inflammatory responses and associated symptoms like itching. novctrd.com Research has shown that adriforant acts as a functional antagonist of the histamine H4 receptor and can reduce itch and skin inflammation in animal models. nih.gov
Clinical studies were conducted to evaluate the efficacy of adriforant in patients with moderate-to-severe atopic dermatitis. nih.govresearchgate.net In a randomized, double-blind, placebo-controlled study, oral administration of ZPL-3893787 resulted in a 50% reduction in the Eczema Area and Severity Index (EASI) score compared to a 27% reduction with placebo. nih.govresearchgate.net The SCORing Atopic Dermatitis (SCORAD) scores also showed a 41% reduction with ZPL-3893787 versus 26% with placebo. nih.govresearchgate.net Despite these improvements in inflammatory skin lesions, the development program for adriforant was ultimately terminated. novctrd.com
Advanced Synthetic Methodologies for Adriforant and Analogues
Elucidation of Primary Synthetic Pathways for the Adriforant (B1664385) Core Structure
The fundamental architecture of Adriforant is a substituted pyrimidine (B1678525) ring. The primary synthetic pathway to this core structure hinges on sequential nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of heterocyclic chemistry. globalauthorid.com The synthesis commences with a highly reactive, polysubstituted pyrimidine, which serves as the electrophilic backbone for the stepwise introduction of the required amine functionalities.
A key starting material for the synthesis of the Adriforant core is 2,4,6-trichloropyrimidine . globalauthorid.com This precursor provides a versatile platform for regioselective substitutions. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise introduction of various nucleophiles.
The general synthetic sequence involves:
Initial Amination: The first nucleophilic substitution typically occurs at the most reactive position of the pyrimidine ring. In the context of pyrimidine-2,4-diamine derivatives, this often involves the reaction of the chlorinated precursor with an amine.
Sequential Substitution: Following the initial amination, subsequent substitutions are carried out to introduce the remaining functional groups. The reaction conditions for each step, including the choice of solvent, temperature, and base, are critical for achieving the desired regioselectivity and yield.
This stepwise approach allows for the systematic construction of the complex diamine-substituted pyrimidine core of Adriforant.
Development and Optimization of Stereoselective Synthesis for Adriforant Enantiomers
While the exact proprietary methods for the synthesis of the specific (3R)-3-(methylamino)pyrrolidine used in Adriforant are not fully disclosed in the public domain, the synthesis of structurally similar chiral pyrrolidines provides significant insight into the methodologies that can be employed. These methods often rely on one of the following approaches:
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, which are then chemically transformed into the desired chiral pyrrolidine (B122466).
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can induce stereoselectivity in the formation of the pyrrolidine ring or in the introduction of the chiral center. For instance, catalytic asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantiomeric excess.
Resolution of Racemates: In this approach, a racemic mixture of the pyrrolidine derivative is synthesized, followed by separation of the enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization, or through chiral chromatography.
For the synthesis of related chiral aminopyrrolidines, methods such as the one-pot reduction and regioselective cyclization of an azidoditosyl derivative have been described to yield the desired pyrrolidine structure. nih.gov Another approach involves the use of a catalytic asymmetric hydrogenation with a chiral DM-SEGPHOS-Ru(II) complex to produce a β-hydroxy amide with high diastereoselectivity and enantioselectivity, which can then be further elaborated to the target chiral amine. daneshyari.com
| Methodology | Key Features | Potential Application to Adriforant Synthesis |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules. | Synthesis of the (3R)-pyrrolidine core from a suitable chiral starting material. |
| Asymmetric Catalysis | Employs chiral catalysts to induce enantioselectivity. | Asymmetric hydrogenation or other transformations to create the chiral center on the pyrrolidine ring. |
| Diastereomeric Resolution | Separates enantiomers via diastereomeric intermediates. | Resolution of a racemic mixture of a key pyrrolidine intermediate. |
| Chiral Chromatography | Separates enantiomers based on differential interaction with a chiral stationary phase. | Purification of the desired (3R)-enantiomer from a racemic mixture. |
Strategic Design and Synthetic Approaches for Structurally Related Analogues and Derivatives
The synthesis of structurally related analogues and derivatives of Adriforant is essential for understanding the structure-activity relationships (SAR) and for optimizing the pharmacological profile of this class of compounds. The modular nature of the synthetic pathway, based on sequential SNAr reactions, is highly amenable to the generation of a diverse library of analogues.
Variations can be introduced at several key positions of the Adriforant scaffold:
Modification of the Cyclopropylmethyl Group: The cyclopropylmethylamine attached to the C4 position of the pyrimidine ring can be replaced with other alkyl or arylalkyl amines to probe the steric and electronic requirements of this binding pocket.
Alterations to the Pyrrolidine Moiety: The (3R)-3-(methylamino)pyrrolidine at the C6 position can be substituted with other chiral or achiral cyclic amines to investigate the impact on potency and selectivity.
Scaffold Hopping: A more advanced approach involves replacing the central pyrimidine ring with other heterocyclic systems, such as pyrido[3,2-d]pyrimidines, to explore novel chemical space while retaining key pharmacophoric features. nih.govresearchgate.net A series of potent pyrido[3,2-d]pyrimidine-based histamine (B1213489) H4 receptor antagonists have been developed, demonstrating the feasibility of this strategy. nih.gov
The synthesis of these analogues generally follows the same fundamental principles as the synthesis of Adriforant itself, utilizing the appropriate amine building blocks in the sequential substitution reactions.
Methodologies for Advanced Purification and Spectroscopic Characterization of Synthetic Intermediates and Final Compounds
The purity and structural integrity of all synthetic intermediates and the final Adriforant compound are ensured through rigorous purification and comprehensive spectroscopic characterization.
Purification Techniques:
Crystallization: This is a common method for purifying solid compounds. For the tartrate dihydrate salt of Adriforant, crystallization would be a key final step.
Chromatography: Various chromatographic techniques are employed throughout the synthesis to isolate and purify intermediates and the final product. These include:
Column Chromatography: Utilized for the routine purification of reaction mixtures.
Preparative High-Performance Liquid Chromatography (HPLC): Employed for the final purification of compounds to a high degree of purity, especially when crystallization is challenging. Chiral HPLC is specifically used for the separation of enantiomers.
Spectroscopic Characterization: A suite of spectroscopic methods is used to confirm the chemical structure and purity of the synthesized compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques for elucidating the molecular structure of organic compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and environment of the atoms in the molecule.
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can be used to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.
The combination of these purification and characterization techniques ensures that the synthesized Adriforant and its analogues are of the required purity and have the correct chemical structure for further biological evaluation.
| Technique | Purpose | Data Obtained |
| Crystallization | Purification of solid compounds | Highly pure crystalline solid |
| Column Chromatography | Purification of reaction mixtures | Isolated intermediates and final product |
| Preparative HPLC | High-purity purification | Purified compound, often >98% purity |
| Chiral HPLC | Separation of enantiomers | Enantiomerically pure compounds |
| 1H and 13C NMR | Structural elucidation | Chemical shifts, coupling constants, integration |
| Mass Spectrometry (MS/HRMS) | Molecular weight and formula determination | Molecular ion peak, fragmentation pattern, exact mass |
| Infrared (IR) Spectroscopy | Functional group identification | Absorption bands corresponding to specific bonds |
Molecular Target Identification and Ligand Receptor Interaction Mechanisms
Comprehensive Elucidaion of Histamine (B1213489) H4 Receptor Antagonism
Adriforant (B1664385) is characterized as a potent and selective antagonist of the histamine H4 receptor (H4R). Its interaction with this receptor has been extensively studied to quantify its binding affinity and understand its functional mechanism.
Adriforant demonstrates a high affinity for the human histamine H4 receptor, with a reported inhibitor constant (Ki) of 12.5 nM. ncats.iodstc.jpresearchgate.net This strong binding affinity is a key characteristic of its pharmacological profile. In functional assays, the compound effectively antagonizes histamine-induced inhibition of cyclic AMP (cAMP), showing a pA2 value of 7.9 in transfected cells, which further quantifies its functional antagonism. ncats.iosophion.com
The selectivity of Adriforant for the H4R is a critical aspect of its molecular profile. Studies indicate that it is highly selective for H4R, exhibiting over 80-fold greater selectivity for H4R compared to the other human histamine receptors (H1, H2, and H3). dstc.jpresearchgate.net This high degree of selectivity minimizes the potential for interactions with other histamine receptor subtypes. ncats.io
| Parameter | Value | Reference |
|---|---|---|
| Binding Affinity (Ki) | 12.5 nM | ncats.iodstc.jpresearchgate.net |
| Functional Antagonism (pA2) | 7.9 | ncats.iosophion.com |
Research into the mechanism of action has identified Adriforant as a competitive antagonist at the histamine H4 receptor. This means it binds to the same site on the receptor as the endogenous ligand, histamine, but does not activate the receptor. By occupying the binding site, it blocks histamine from binding and initiating the intracellular signaling cascade, such as the inhibition of cAMP formation. ncats.iosophion.com This competitive and reversible interaction is fundamental to its function as an H4R antagonist.
Detailed Investigation of Histamine H3 Receptor Binding Profiles and Cross-Reactivity
A crucial element of Adriforant's pharmacological profile is its low affinity for other histamine receptor subtypes, particularly the histamine H3 receptor (H3R). ncats.io As part of its selectivity assessment, binding studies have confirmed that Adriforant has a significantly lower affinity for the H1, H2, and H3 receptors. ncats.io This low cross-reactivity is a key feature, contributing to its classification as a selective H4R antagonist and suggesting a focused mechanism of action with a reduced likelihood of off-target effects related to other histamine receptors. dstc.jpresearchgate.net
Comparative Molecular Interaction Studies Across Orthologous Receptors (e.g., Human vs. Murine H4R)
The binding affinity and functional activity of Adriforant have been evaluated across H4R orthologs from different species, revealing notable variations. While the compound shows high affinity for the human H4R (Ki = 12.5 nM), its affinity for the mouse H4R is even higher (Ki = 5.3 nM). ncats.iosophion.com The affinity for the monkey H4R is lower than for human, with a Ki of 25 nM. ncats.iosophion.com
The compound's affinity is moderate for the rat (Ki = 188 nM) and guinea pig (Ki = 306 nM) H4R, and it demonstrates little to no affinity for the dog H4R (Ki ≥10,000 nM). ncats.iosophion.com These differences are also reflected in functional antagonism, with pA2 values of 8.3 at the mouse H4R and 7.5 at the monkey H4R. ncats.iosophion.com These comparative studies are essential for interpreting preclinical data from various animal models and understanding the species-specific pharmacology of the compound.
| Species | Binding Affinity (Ki) in nM | Reference |
|---|---|---|
| Mouse | 5.3 | ncats.iosophion.com |
| Human | 12.5 | ncats.iosophion.com |
| Monkey | 25 | ncats.iosophion.com |
| Rat | 188 | ncats.iosophion.com |
| Guinea Pig | 306 | ncats.iosophion.com |
| Dog | ≥10,000 | ncats.iosophion.com |
Cellular and Biochemical Mechanisms of Action
Analysis of Downstream Intracellular Signaling Pathways Modulated by H4R Antagonism
Antagonism of the H4R by Adriforant (B1664385) leads to the interruption of histamine-induced intracellular signaling cascades that are crucial for the initiation and propagation of inflammatory and pruritic (itch) responses.
Research has demonstrated that Adriforant effectively antagonizes the histamine-induced phosphorylation of Extracellular Signal-Regulated Kinase (ERK). scbt.comresearchgate.net ERK is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in a variety of cellular processes including cell proliferation, differentiation, and inflammation. nih.gov In the context of H4R activation by histamine (B1213489), the phosphorylation of ERK is a critical step in the signaling cascade that leads to inflammatory responses. By blocking this step, Adriforant can mitigate the downstream effects of histamine on inflammatory cells. A study on primary murine cells confirmed that Adriforant acts as a competitive antagonist of the murine H4R and successfully antagonizes histamine-induced ERK phosphorylation. scbt.com
Table 1: Effect of Adriforant on Histamine-Induced ERK Phosphorylation
| Cell Type | Agonist | Antagonist | Effect on ERK Phosphorylation | Reference |
| Primary Murine Mast Cells | Histamine | Adriforant | Antagonized/Inhibited | scbt.comresearchgate.net |
Adriforant has been shown to reduce histamine-dependent intracellular calcium (Ca2+) flux in neurons. scbt.comresearchgate.net The influx of calcium is a critical signaling event in neurons that can lead to the release of neurotransmitters and the propagation of signals related to sensations such as itch. The H4R is expressed on sensory neurons, and its activation by histamine is a key mechanism underlying pruritus. By inhibiting the histamine-evoked calcium flux in these neurons, Adriforant can effectively attenuate the itch response. researchgate.net
Table 2: Modulation of Neuronal Calcium Flux by Adriforant
| System | Stimulus | Agent | Outcome on Ca2+ Flux | Reference |
| Neuronal Systems | Histamine | Adriforant | Reduction of histamine-dependent flux | scbt.comresearchgate.net |
Examination of Gene Expression and Transcriptional Modulations in Target Cells
The antagonistic action of Adriforant at the H4R extends to the regulation of gene expression in immune cells, thereby controlling the production of inflammatory mediators.
Studies involving bone marrow-derived mast cells (BMMCs) have revealed that Adriforant can normalize histamine-induced transcriptional changes. scbt.com Mast cells are pivotal in allergic and inflammatory responses, releasing a variety of mediators upon activation. acs.org Histamine, acting through H4R on these cells, can induce the transcription of genes encoding for pro-inflammatory cytokines and other effector molecules. Research has shown that Adriforant is capable of normalizing these transcriptional alterations, thereby reducing the inflammatory potential of mast cells. scbt.com
Table 3: Transcriptional Modulation by Adriforant in Mast Cells
| Cell Type | Inducing Agent | Modulatory Agent | Effect on Gene Transcription | Reference |
| Bone Marrow-Derived Mast Cells | Histamine | Adriforant | Normalization of histamine-induced changes | scbt.com |
Receptor Dynamics: Internalization and Desensitization Kinetics of H4R upon Ligand Binding
The interaction of ligands with G protein-coupled receptors (GPCRs) like the H4R often leads to dynamic changes in receptor availability and signaling capacity, primarily through internalization and desensitization.
The process of H4R desensitization and internalization is primarily understood in the context of agonist binding. Upon stimulation by an agonist such as histamine, the H4R recruits β-arrestin2, a process that is preceded by phosphorylation of the receptor. nih.gov This recruitment of β-arrestin facilitates the uncoupling of the receptor from its G-protein, leading to desensitization, and also promotes clathrin-mediated receptor internalization.
Information specifically detailing the internalization and desensitization kinetics of the H4R upon binding of an antagonist like Adriforant is limited. Generally, competitive antagonists, by blocking agonist binding, are expected to prevent agonist-induced receptor desensitization and internalization. Some H4R antagonists have been noted to exhibit slow dissociation kinetics from the receptor, which could contribute to a prolonged blockade of agonist-induced effects. scbt.com However, specific data on whether Adriforant itself induces internalization or desensitization, or its precise kinetics in altering these processes when co-administered with an agonist, are not extensively detailed in the available literature.
Preclinical Pharmacodynamic Evaluation and Biological Efficacy in Translational Animal Models
In Vitro Functional Assays for Demonstrating H4R Antagonism in Cell Lines and Primary Cells
Initial preclinical studies of adriforant (B1664385) in transfected cell lines suggested partial agonism at the H4R of several species, though not in human cells. nih.gov However, subsequent functional assays in primary murine cells clarified its role as a competitive and functional antagonist. nih.gov
Research demonstrated that adriforant acts as a competitive antagonist at the murine H4 receptor. nih.gov Its functional antagonism was confirmed through several key in vitro assays:
ERK Phosphorylation: In bone marrow-derived mast cells, adriforant was shown to antagonize the phosphorylation of extracellular signal-regulated kinase (ERK) induced by histamine (B1213489). nih.gov
Transcriptional Changes: The compound effectively normalized histamine-induced transcriptional changes in mast cells, indicating its ability to block downstream cellular responses to H4R activation. nih.gov
Calcium Flux: In neurons, adriforant reduced the histamine-dependent influx of Ca²⁺, a critical signaling event mediated by H4R. nih.gov
These findings from primary murine cell assays established adriforant as a functional H4R antagonist, providing a strong basis for its evaluation in in vivo models of disease. nih.gov
In Vivo Studies of H4R Antagonism in Specific Disease Pathophysiology Models
Following the confirmation of its in vitro activity, adriforant was tested in murine models designed to represent key aspects of allergic inflammatory diseases, namely pruritus (itching) and skin inflammation.
Histamine is a well-established mediator of acute pruritus. nih.govkoreamed.org The role of the H4R in this process has been a subject of significant research, with animal models suggesting that H4R antagonists can reduce itching responses. nih.govnih.gov In a preclinical murine model, the administration of adriforant was shown to significantly reduce the acute itch response induced by histamine. nih.gov This finding provided in vivo evidence that adriforant's H4R antagonism could translate into a functional anti-pruritic effect.
To evaluate its anti-inflammatory potential, adriforant was tested in the MC903 (calcipotriol)-induced skin inflammation model in mice. nih.gov This model is widely used to mimic atopic dermatitis-like skin inflammation, characterized by increased ear thickness, infiltration of inflammatory cells such as granulocytes and mast cells, and elevated expression of type 2 inflammatory cytokines like IL-4 and IL-13. researchgate.netresearchgate.netmdpi.com
In this model, adriforant demonstrated the ability to ameliorate the inflammatory manifestations. nih.gov This result suggested that functional inhibition of the H4R by adriforant could effectively reduce skin inflammation in vivo. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Chemical Modification of the Adriforant (B1664385) Core Structure and its Impact on Receptor Affinity and Potency
The discovery of adriforant originated from a medicinal chemistry effort that evolved from an initial benzimidazole (B57391) series to a more promising 2,4-diaminopyrimidine (B92962) scaffold. nih.gov Systematic modifications of this pyrimidine (B1678525) core were instrumental in identifying a clinical candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties. researchgate.net
The core structure of adriforant consists of a 2,4-diaminopyrimidine ring substituted at the 6-position with a basic amino pyrrolidine (B122466) moiety and at the 4-position with a cyclopropylmethylamino group. SAR studies on related 2,4-diaminopyrimidine series have highlighted the importance of each component for H4R affinity. nih.gov
Key findings from the optimization campaign leading to adriforant include:
The 2,4-Diaminopyrimidine Core: This central scaffold serves as a critical anchor for receptor interaction. The two amino groups are considered essential pharmacophoric elements.
Substitution at the 6-Position: The introduction of a (3R)-3-(methylamino)pyrrolidin-1-yl group at this position was found to be optimal for high potency. Variations in the basicity and conformation of this substituent significantly influence receptor binding.
Substitution at the 4-Position: Exploration of different substituents on the 4-amino group revealed that small, lipophilic groups were favorable. The cyclopropylmethyl group in adriforant provided a good balance of potency and metabolic stability.
The systematic optimization process culminated in the identification of adriforant (referred to as compound 13 in its discovery paper) as a clinical candidate with high affinity and functional antagonism at the H4R. nih.gov
| Parameter | Value (nM) | Description |
|---|---|---|
| Binding Affinity (Ki) | 2.4 | Measures the strength of binding to the human H4 receptor. |
| Functional Antagonism (Ki) | 1.56 | Measures the concentration required to inhibit the functional response of the H4 receptor. |
| Eosinophil Actin Polymerization (IC50) | 1.16 | Measures the concentration for 50% inhibition of a cellular response in human eosinophils. |
Identification of Essential Pharmacophoric Elements Critical for H4R Antagonism
A pharmacophore model for H4R antagonists of the diaminopyrimidine class, including adriforant, can be deduced from its key structural components. These elements are crucial for molecular recognition and binding within the H4R's transmembrane domain.
The essential pharmacophoric features are:
Aromatic/Heteroaromatic Core: The 2,4-diaminopyrimidine ring acts as the central scaffold.
Hydrogen Bond Donors/Acceptors: The amino groups at the 2 and 4 positions of the pyrimidine ring are critical for establishing hydrogen bond interactions with key residues in the receptor's binding pocket.
Basic Amine Center: The tertiary amine within the pyrrolidine ring and the secondary amine of the methylamino group are crucial basic centers. At physiological pH, this group is protonated, allowing for a key ionic interaction with an acidic residue in the H4R binding site, such as Asp94 (3.32).
Hydrophobic/Lipophilic Group: The cyclopropylmethyl group attached to the 4-amino position occupies a hydrophobic pocket within the receptor, contributing to binding affinity.
These features collectively enable adriforant to bind with high affinity and effectively antagonize the receptor.
Elucidation of Structural Determinants Governing Receptor Selectivity against Other Histamine (B1213489) Receptors and Off-Targets
A critical aspect of the development of adriforant was ensuring its selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, H3R) and other potential off-targets to minimize side effects. Adriforant is highly selective for the H4R over H1R and H2R. researchgate.net However, it displays some affinity for the closely related H3R and the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is an important consideration in drug development. ncats.io
| Target | Affinity/Activity | Comment |
|---|---|---|
| Histamine H4 Receptor | Ki = 2.4 nM | Primary target, high affinity. |
| Histamine H1 Receptor | >100-fold lower affinity | Demonstrates high selectivity over H1R. |
| Histamine H2 Receptor | >100-fold lower affinity | Demonstrates high selectivity over H2R. |
| Histamine H3 Receptor | Comparable binding affinity | Shows significant cross-reactivity due to receptor homology. |
| hERG Channel | Significant affinity | Identified as a potential off-target liability. |
Correlation of Specific Structural Alterations with Observed Functional Biological Activities and Efficacy
The structural design of adriforant directly translates to its functional activity as a competitive H4R antagonist. This has been demonstrated in various cellular and in vivo assays. Adriforant effectively antagonizes histamine-induced downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK) and the mobilization of intracellular calcium (Ca2+). nih.gov
Contributions of Stereochemistry to the Biological Activity and Receptor Recognition of Adriforant
Stereochemistry plays a pivotal role in the biological activity of adriforant, a chiral molecule. The compound's systematic name, N4-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine, explicitly denotes the (R)-configuration at the 3-position of the pyrrolidine ring. ncats.io
Biological targets such as GPCRs are chiral entities, and they often exhibit stereoselectivity when interacting with chiral ligands. The specific three-dimensional arrangement of the methylamino group in the (3R)-enantiomer is critical for optimal interaction with the H4R binding pocket. This precise orientation allows for a more favorable binding energy compared to its (3S)-enantiomer, leading to higher affinity and potency. While direct comparative data for the enantiomers of adriforant are not detailed in the available literature, the selection of the single (3R)-isomer for clinical development underscores the importance of this stereochemical configuration for its desired pharmacological activity. Studies on other chiral H4R ligands have consistently shown that enantiomers can have distinct affinities and functional activities at the receptor.
Computational Chemistry and Theoretical Modeling Approaches
Molecular Docking Simulations to Predict Adriforant-Histamine Receptor Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For Adriforant (B1664385), a selective histamine (B1213489) H4 receptor (H4R) antagonist, docking simulations are crucial for understanding the specific interactions that drive its binding affinity and selectivity.
Homology models of the H4R are often constructed using the crystal structures of related G-protein coupled receptors (GPCRs), such as the histamine H1 receptor, as a template. nih.gov These models provide a three-dimensional representation of the receptor's binding pocket. Docking Adriforant into this model can reveal key interactions. It is predicted that the basic moiety of Adriforant interacts with glutamic acid residue E5.46, while other parts of the molecule form interactions with tyrosine residues Y3.33 and Y6.51. mdpi.com Studies on other H4R antagonists have highlighted the importance of lipophilicity and steric factors in binding, suggesting that these properties are also significant for Adriforant. nih.gov
Key Predicted Interactions of Adriforant with the Histamine H4 Receptor:
| Adriforant Moiety | Interacting H4R Residue | Type of Interaction |
|---|---|---|
| Basic Amine Group | E5.46 | Ionic Interaction |
These simulations provide a structural hypothesis for Adriforant's antagonist activity, suggesting it occupies the binding site in a manner that prevents the conformational changes required for receptor activation by the endogenous agonist, histamine.
Molecular Dynamics Simulations for Understanding Ligand-Receptor Complex Stability and Conformational Changes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and explore conformational changes in both the ligand and the receptor.
Quantum Mechanical Calculations for Electronic Structure Analysis and Reactivity Predictions
Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. nih.govwikipedia.org These methods can be used to calculate properties such as molecular orbital energies, charge distributions, and reaction energetics. For Adriforant, QM calculations can offer deep insights into its intrinsic chemical properties.
By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict the molecule's reactivity and potential metabolic fate. nih.gov QM methods like Density Functional Theory (DFT) can be employed to accurately model the geometry and electronic properties of Adriforant, helping to refine the parameters used in classical molecular mechanics force fields for more accurate MD simulations. nih.govbinarystarchem.ca Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can be particularly powerful, treating the ligand and the receptor's active site with high-level QM theory while the rest of the protein is described by a more computationally efficient MM force field. nih.govyoutube.com This allows for a more accurate description of charge transfer and polarization effects that are crucial for binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and optimizing Compound Potency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to optimize potency and selectivity. nih.gov
For H4R antagonists like Adriforant, a QSAR model could be built using a dataset of related compounds with known binding affinities. The model would use molecular descriptors that quantify various physicochemical properties, such as lipophilicity (logP), molar refractivity, and electronic effects. nih.gov A study on H4R antagonists revealed that lipophilicity and steric factors are particularly important for activity. nih.gov By applying such a model, chemists can prioritize the synthesis of new Adriforant analogs with a higher predicted potency and selectivity for the H4R over other histamine receptor subtypes.
Key Physicochemical Descriptors in QSAR for H4R Antagonists:
| Descriptor | Physicochemical Property | Impact on Activity |
|---|---|---|
| clogP | Lipophilicity | Significant correlation with binding affinity |
| Molar Refractivity (CMR) | Steric Bulk/Polarizability | Influences fit within the binding pocket |
In Silico Methodologies for Predicting Receptor Selectivity and Potential Off-Target Interactions
A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize side effects. In silico methodologies play a vital role in predicting the receptor selectivity of a drug candidate and identifying potential off-target interactions early in the discovery process. nih.govnih.gov
For Adriforant, computational approaches can be used to predict its binding affinity not only for the H4R but also for other histamine receptors (H1R, H2R, H3R) and a broader panel of proteins. This can be achieved through large-scale docking screens against a library of protein structures or through pharmacophore modeling, which captures the essential features required for binding to a particular target. nih.gov Machine learning-based approaches can also be trained on large datasets of known drug-target interactions to predict the likelihood of Adriforant binding to unintended targets. nih.govyoutube.com These predictions help to build a comprehensive "polypharmacology" profile for Adriforant, allowing for a more informed assessment of its potential therapeutic benefits and risks. nih.gov
Advanced Analytical and Research Methodologies Utilized in Adriforant Studies
High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)
The precise chemical structure of Adriforant (B1664385), chemically known as N4-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine, was unequivocally confirmed through the application of high-resolution spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy played a pivotal role in establishing the connectivity and stereochemistry of the molecule. While specific spectral data for the tartrate dihydrate salt form is not publicly detailed, the structural elucidation of the active moiety would have relied on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These would include:
¹H NMR: To identify the number and environment of protons.
¹³C NMR: To determine the carbon framework of the molecule.
2D NMR techniques (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the arrangement of the pyrimidine (B1678525) core, the cyclopropylmethyl group, and the chiral pyrrolidine (B122466) ring.
High-Resolution Mass Spectrometry (HRMS) would have been employed to determine the accurate mass of the molecule, further confirming its elemental composition. This technique provides a highly precise mass-to-charge ratio, which is a critical component in verifying the molecular formula of a novel compound.
Chromatographic Methods for Purity Assessment and Complex Mixture Analysis
The purity of Adriforant tartrate dihydrate is a critical parameter for its use in research and potential clinical applications. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds. A typical stability-indicating HPLC method for a compound like this compound would involve:
Column: A reverse-phase column (e.g., C18) is commonly used for the separation of small organic molecules.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) allows for the effective separation of the main compound from any impurities or degradation products.
Detection: UV detection at a specific wavelength where the compound exhibits maximum absorbance is typically used for quantification.
While a specific public chromatogram for this compound is not available, patent documentation for related compositions specifies purity levels of at least 98%, indicating the use of such precise chromatographic methods for quality control.
Table 1: Representative HPLC Method Parameters for Purity Analysis of a Tartrate Salt of a Small Molecule
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.01M Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent gradient from 5% to 95% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 263 nm |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
Radioligand Binding Assays for Precise Determination of Receptor Binding Affinities and Kinetic Parameters
Radioligand binding assays have been fundamental in quantifying the affinity of Adriforant for the histamine (B1213489) H4 receptor. These assays directly measure the interaction of a radiolabeled ligand with its receptor.
Studies have demonstrated that Adriforant is a potent H4R antagonist with a binding affinity (Ki) of 2.4 nM . bf3r.de The functional antagonist activity has been reported with a Ki of 1.56 nM . bf3r.de Furthermore, the kinetic profile of Adriforant at the recombinant human H4 receptor has been described as "fast on/fast off," indicating rapid association with and dissociation from the receptor. bf3r.de While the specific association (k-on) and dissociation (k-off) rate constants are not detailed in the available literature, this qualitative description provides insight into its dynamic interaction with the H4 receptor.
Table 2: Receptor Binding Affinity of Adriforant
| Parameter | Value | Receptor |
| Binding Affinity (Ki) | 2.4 nM | Histamine H4 Receptor |
| Functional Antagonist (Ki) | 1.56 nM | Histamine H4 Receptor |
Fluorescence-Based Assays and Imaging Techniques for Intracellular Signaling Pathway Analysis
To understand the functional consequences of H4 receptor antagonism by Adriforant, fluorescence-based assays are employed to monitor changes in intracellular signaling pathways. The histamine H4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can lead to downstream signaling events such as the mobilization of intracellular calcium (Ca²⁺).
Preclinical studies have shown that Adriforant reduces histamine-dependent Ca²⁺ flux in neurons. monash.edu Assays to measure intracellular calcium mobilization, such as those using a Fluorometric Imaging Plate Reader (FLIPR) , are standard in drug discovery for GPCRs. nih.gov These assays utilize calcium-sensitive fluorescent dyes (e.g., Fluo-4) that exhibit increased fluorescence upon binding to Ca²⁺. By pre-loading cells expressing the H4 receptor with such a dye, the inhibitory effect of Adriforant on histamine-induced calcium release can be quantified in a high-throughput manner.
Furthermore, Adriforant has been shown to antagonize histamine-induced ERK phosphorylation . monash.edu This downstream signaling event can be measured using various techniques, including intracellular flow cytometry with phospho-specific antibodies or plate-based immunoassays.
Advanced Gene Expression Profiling Techniques (e.g., RNA-Sequencing, Quantitative Real-Time PCR)
To investigate the broader impact of Adriforant on cellular function, advanced gene expression profiling techniques can be utilized. Studies have indicated that Adriforant normalizes histamine-induced transcriptional changes in mast cells. monash.edu
RNA-Sequencing (RNA-seq) is a powerful technique that allows for the comprehensive and unbiased profiling of the entire transcriptome of cells or tissues. In the context of Adriforant research, RNA-seq could be used to:
Identify genes and signaling pathways that are modulated by Adriforant in immune cells (e.g., mast cells, eosinophils) in response to histamine stimulation.
Uncover the molecular mechanisms underlying the anti-inflammatory effects of Adriforant in preclinical models of diseases like atopic dermatitis.
Quantitative Real-Time PCR (qPCR) is a targeted approach used to validate the findings from RNA-seq and to quantify the expression of specific genes of interest with high sensitivity and specificity.
While specific RNA-seq datasets for Adriforant are not publicly available, the methodology is central to understanding the transcriptional consequences of H4 receptor antagonism in inflammatory conditions.
Histological, Immunohistochemical, and Flow Cytometric Analysis of Tissues and Cells from Preclinical Models
Preclinical studies in animal models are essential for evaluating the in vivo efficacy of drug candidates. Adriforant has been shown to ameliorate inflammation in the MC903-induced mouse model of atopic dermatitis . monash.edu A variety of analytical techniques are used to assess the pathological changes in these models.
Immunohistochemistry (IHC) utilizes specific antibodies to detect the presence and localization of particular proteins within the tissue. In the context of atopic dermatitis models, IHC can be used to identify and quantify different immune cell populations (e.g., T cells, mast cells, eosinophils) and to assess the expression of inflammatory mediators. acs.org
Flow cytometry is a powerful technique for the quantitative analysis of single cells in suspension. In preclinical studies of Adriforant, flow cytometry can be used to:
Characterize the different immune cell subsets present in the skin, draining lymph nodes, and peripheral blood of animal models. nih.gov
Assess the activation state of these cells by measuring the expression of cell surface markers.
Analyze intracellular signaling events, such as protein phosphorylation, at the single-cell level.
These techniques provide crucial insights into the cellular and tissue-level effects of Adriforant and its potential to modulate the inflammatory responses characteristic of atopic dermatitis.
Future Directions and Unanswered Questions in Adriforant Tartrate Dihydrate Research
Exploration of Novel H4R-Mediated Physiological and Pathophysiological Roles
The H4R is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells, implicating it in immunomodulation. nih.govmdpi.com Research has strongly suggested a role for H4R in inflammatory and allergic conditions, including atopic dermatitis, pruritus, and asthma. frontiersin.orgvu.nl However, the full spectrum of H4R's physiological and pathophysiological functions remains an active area of investigation.
Future research directions include:
Neuropathic Pain and Nociception: Preclinical studies using H4R antagonists have shown efficacy in models of neuropathic and inflammatory pain, suggesting a role for H4R beyond typical immune responses. nih.govnih.gov For instance, the H4R antagonist JNJ7777120 demonstrated effects comparable to gabapentin (B195806) in a rat model of pain. nih.gov Further exploration is needed to understand the mechanisms by which H4R modulates pain signals in the central and peripheral nervous systems.
Autoimmune Disorders: Given the receptor's role in modulating immune cell function, its involvement in autoimmune diseases like rheumatoid arthritis and colitis is a growing area of interest. nih.gov
Oncology: Emerging evidence suggests that H4R may be involved in the progression of certain cancers. nih.govresearchgate.net The expression of H4R in various tumor cells and the tumor microenvironment points to its potential as a therapeutic target, although its precise role in promoting or inhibiting tumor growth requires further elucidation. researchgate.net
Fibrotic Diseases: Studies have indicated that H4R antagonists can exert anti-fibrotic effects, for example, in models of lung inflammation. nih.govnih.gov Investigating the H4R's role in fibrosis in other organs could open new therapeutic avenues.
Table 1: Investigated and Potential Therapeutic Areas for H4R Antagonism To view the data, click on the table rows.
Click to expand
| Therapeutic Area | Preclinical Evidence | Clinical Status of H4R Antagonists | Key Unanswered Questions |
| Atopic Dermatitis & Pruritus | H4R antagonists reduce itch and inflammation in animal models. nih.govnih.gov | Adriforant (B1664385) trials terminated for lack of efficacy. guidetopharmacology.org Other antagonists have been tested. nih.gov | Why did preclinical efficacy not translate to humans? What is the specific role of H4R in chronic vs. acute itch? |
| Allergic Asthma | H4R antagonists show anti-inflammatory effects in mouse asthma models. frontiersin.orgvu.nl | Early-stage clinical investigation. | What is the interplay between H4R and other histamine (B1213489) receptors (e.g., H1R) in the airways? |
| Neuropathic Pain | H4R antagonists demonstrate efficacy in rodent models of neuropathic and inflammatory pain. nih.gov | Preclinical. | What are the central vs. peripheral mechanisms of H4R-mediated analgesia? |
| Cancer | H4R expression is noted in various tumor types; ligands show effects in preclinical models. nih.govresearchgate.net | Preclinical. | Is H4R a pro- or anti-tumoral target? Does its role vary by cancer type? |
| Pulmonary Fibrosis | H4R antagonists show anti-fibrotic effects in animal models. nih.govnih.gov | Preclinical. | What is the mechanism of H4R's involvement in tissue remodeling and fibrosis? |
Development of Refined In Vitro and In Vivo Models for Enhanced H4R Antagonist Research
A significant challenge highlighted by the adriforant clinical program is the translational gap between preclinical models and human clinical outcomes. nih.gov While adriforant demonstrated efficacy in murine models of itch and inflammation, these results were not replicated in patients with atopic dermatitis. nih.gov This discrepancy underscores the need for more predictive research models.
Future efforts should focus on:
Advanced In Vitro Systems: Moving beyond transfected cell lines that may not fully recapitulate native receptor pharmacology. Increased use of primary human immune cells (e.g., mast cells, eosinophils) is crucial to study H4R signaling and antagonist function in a more physiologically relevant context. nih.govresearchgate.net
Improved Animal Models: Standard models of acute inflammation, such as zymosan-induced peritonitis, may not adequately represent the complex, chronic nature of human diseases like atopic dermatitis. nih.gov Developing and validating new animal models that better mimic the underlying pathophysiology of human inflammatory and autoimmune diseases is essential. This includes models that incorporate the genetic and environmental complexities of these conditions.
Human Tissue Explants: Utilizing ex vivo studies with human tissue samples can provide a valuable bridge between animal models and clinical trials, allowing for the assessment of drug efficacy on human cells within their native tissue architecture.
Investigation of Potential Synergistic Effects with Other Therapeutic Modalities
Targeting a single pathway with an H4R antagonist may be insufficient for complex multifactorial diseases. nih.gov Future research should explore the potential for synergistic or additive effects when combining H4R antagonists with other therapeutic agents.
Promising combination strategies include:
Dual H1R/H4R Antagonism: Histamine mediates its effects through four different receptors. imrpress.com In conditions like pruritus, simultaneous blockade of both H1R and H4R has shown significantly greater efficacy in animal models than blocking either receptor alone. nih.gov This suggests that developing dual-antagonists or co-administering selective antagonists could be a superior therapeutic strategy. researchgate.net
Combination with Other Anti-inflammatory Drugs: Investigating the effects of H4R antagonists in combination with existing therapies for inflammatory diseases, such as corticosteroids, JAK inhibitors, or biologics, could reveal synergistic potential and allow for dose reduction of other agents.
Novel Pathway Combinations: Preclinical evidence suggests a potential synergistic effect between H4R antagonists and PARP-1 inhibitors in treating pulmonary fibrosis, highlighting the possibility of combining H4R blockade with therapies targeting distinct but related pathological pathways. nih.gov
Rational Design and Synthesis of Next-Generation H4R Antagonists Based on Adriforant's Pharmacophore
Adriforant is a potent H4R antagonist with a distinct chemical structure that serves as an excellent starting point for the rational design of new compounds. medchemexpress.comlarvol.com The goal is to develop next-generation antagonists with improved pharmacological profiles.
Key objectives for future drug design include:
Enhanced Selectivity: While adriforant is selective, designing molecules with even greater selectivity for H4R over other histamine receptors (especially H3R, with which it shares structural homology) and other off-targets (like the hERG channel) is critical to minimize potential side effects. ncats.ionih.govncats.io
Optimized Pharmacokinetics: Tailoring the pharmacokinetic properties of new compounds to specific disease indications is essential. This involves optimizing absorption, distribution, metabolism, and excretion to ensure appropriate target engagement and duration of action.
Diverse Pharmacological Profiles: Exploring the development of ligands with different properties, such as inverse agonists versus neutral antagonists, may be beneficial, as all histamine receptors exhibit some degree of constitutive activity. imrpress.com
Table 2: Comparison of Selected H4R Antagonists To view the data, click on the table rows.
Click to expand
| Compound Name | Chemical Class | Key Research Findings | Reference |
| Adriforant (PF-3893787) | Diaminopyrimidine | Potent and selective H4R antagonist; showed efficacy in murine models but failed in human atopic dermatitis trials. nih.govmedchemexpress.com | nih.govmedchemexpress.com |
| JNJ7777120 | Indolecarboxamide | The first potent and selective H4R antagonist; widely used as a research tool to define the role of H4R in inflammation and pain. frontiersin.orgvu.nl | frontiersin.orgvu.nl |
| A-940894 | Pyrimidinylamine | Potent and selective H4R antagonist with favorable pharmacokinetics and in vivo anti-inflammatory properties in rodents. nih.gov | nih.gov |
| VUF6002 | Benzimidazole (B57391) | Selective H4R antagonist used in preclinical studies, particularly in models of pain. nih.gov | nih.gov |
Comprehensive Understanding of Species-Specific Differences in Histamine Receptor Pharmacology and their Translational Implications
Significant species-specific differences exist in the pharmacology and distribution of histamine receptors, which can complicate the interpretation of preclinical data and its translation to human therapies. nih.govnih.govnih.gov For example, adriforant was reported to show partial agonism in cells transfected with H4R from some species, but acted as a competitive antagonist in primary murine cells and human cells. nih.gov
To address these challenges, future research must:
Systematically Characterize Species Differences: Conduct thorough pharmacological profiling of H4R ligands across different species (e.g., human, mouse, rat, guinea pig) to better understand variations in affinity, potency, and efficacy.
Prioritize Human-Relevant Models: Whenever possible, prioritize in vitro and ex vivo experiments using human cells and tissues to confirm findings from animal studies before advancing to clinical trials.
Investigate Structural and Signaling Differences: Explore the molecular basis for species differences by comparing the amino acid sequences of the H4R, ligand binding pockets, and downstream signaling pathways across species. This knowledge can aid in the interpretation of preclinical data and the design of more predictive studies. nih.gov
Q & A
Q. What analytical methods are recommended for characterizing sodium tartrate dihydrate in crystallographic studies?
Sodium tartrate dihydrate is commonly characterized using X-ray crystallography, with refinement performed via programs like SHELXL due to its robustness in handling high-resolution or twinned data . For structural validation, combine X-ray diffraction with spectroscopic techniques (e.g., FTIR or NMR) to confirm hydrogen bonding patterns and hydration states. Ensure crystal clarity to avoid analytical errors caused by impurities or cloudiness .
Q. How should tartrate buffer solutions be prepared for pH-dependent biochemical assays?
To prepare a tartrate buffer (pH 3.0): Dissolve 1.5 g of L-tartaric acid and 2.3 g of sodium tartrate dihydrate in water, adjusting the final volume to 1000 mL. Validate pH using a calibrated electrode, and ensure solubility by pre-dissolving sodium tartrate dihydrate in methanol if required for organic-phase experiments .
Q. Why is sodium tartrate dihydrate a preferred standard in Karl Fischer (KF) titration for water content determination?
Sodium tartrate dihydrate contains a fixed water content (15.66%), is non-hygroscopic, and reacts reproducibly with KF reagents. For standardization, use 1–2 mg of clear crystals (cloudy crystals yield low results) and titrate at 125–150°C to avoid decomposition. Calculate water equivalence using the formula:
Q. What precautions are necessary for storing sodium tartrate dihydrate to maintain stability?
Store in airtight containers at room temperature, protected from light and moisture. Avoid temperatures >150°C during drying, as decomposition releases excess water, skewing analytical results .
Advanced Research Questions
Q. How can sodium tartrate dihydrate be utilized in aqueous two-phase systems (ATPS) for biomolecule partitioning?
In ATPS, combine sodium tartrate dihydrate with polymers (e.g., polyethylene glycol) to study partitioning behavior of small molecules like cephalexin. Optimize phase composition by varying salt/polymer ratios and temperature. Validate partitioning coefficients using UV-Vis spectroscopy or HPLC, and model phase equilibria with modified UNIQUAC or NRTL equations .
Q. How do researchers resolve discrepancies in water content measurements during KF titration with sodium tartrate dihydrate?
Contradictions may arise from crystal quality, solvent choice, or decomposition. Mitigate by:
Q. What mechanistic role does sodium tartrate dihydrate play in inhibiting acidic phosphatases?
Sodium tartrate dihydrate acts as a competitive inhibitor by binding to the enzyme’s active site, altering conformational stability. In tubulin studies, it enhances colchicine binding by 15–20% via allosteric modulation. Validate inhibition kinetics using spectrophotometric assays (e.g., p-nitrophenyl phosphate hydrolysis) at pH 4.5–5.0 .
Q. What experimental parameters optimize sodium tartrate dihydrate drying for thermogravimetric analysis (TGA)?
Use a controlled heating rate of 0.07°C/min to avoid rapid decomposition. Target a final temperature of 150–160°C, balancing water loss and structural integrity. Cross-validate results with dynamic vapor sorption (DVS) to distinguish adsorbed vs. crystalline water .
Q. How is thermodynamic modeling applied to sodium tartrate dihydrate in polymer-salt phase equilibria?
Employ the modified UNIQUAC model to predict liquid-liquid equilibria in systems containing sodium tartrate dihydrate and polymers (e.g., PEG). Input parameters include activity coefficients, Gibbs free energy, and tie-line data. Validate predictions against experimental cloud-point measurements .
Q. How does crystal quality impact analytical reproducibility in sodium tartrate dihydrate-based assays?
Cloudy or impure crystals introduce variability in water content (e.g., ±1.5% error in KF titration). Implement quality control via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
